An In-depth Technical Guide to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
An In-depth Technical Guide to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Disclaimer: Public chemical databases do not have a specific CAS (Chemical Abstracts Service) number assigned to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. This guide has been developed by synthesizing information from structurally related analogs, established chemical principles, and relevant literature to provide a comprehensive technical overview for research and development professionals.
Introduction and Significance
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a heterocyclic compound featuring a pyridine ring linked to a methyl aminobenzoate scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common bioisostere of a phenyl group, can engage in hydrogen bonding and π-stacking interactions, while the aminobenzoate portion provides a versatile handle for further chemical modification.
The strategic combination of these two pharmacophores suggests potential applications as an intermediate in the synthesis of complex bioactive molecules. Analogous structures are found in compounds developed as kinase inhibitors, highlighting the potential for this scaffold to be explored in oncology and inflammation research[1]. This guide provides a foundational understanding of its synthesis, physicochemical properties, and potential applications, enabling researchers to leverage this molecule in their discovery programs.
Physicochemical and Structural Properties
The properties of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate can be inferred from its constituent parts and data from its isomers. These estimations are crucial for planning synthetic routes, purification strategies, and formulation studies.
| Property | Estimated Value | Justification / Reference |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Based on structural analysis. |
| Molecular Weight | 242.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown crystalline solid or powder. | Inferred from related aminobenzoate esters like Methyl 4-aminobenzoate, which appears as white to beige crystals[2]. |
| Melting Point | 100-120 °C (estimated) | Based on the melting point of isomers and similar compounds like Methyl 4-aminobenzoate (110-111 °C)[2][3]. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Typical for aromatic esters with amine functionality[2][3]. |
| pKa | ~4-5 (for the pyridine nitrogen) | The pyridine nitrogen is basic and will be protonated under acidic conditions. |
Synthesis Methodologies and Experimental Protocols
The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is not explicitly detailed in readily available literature. However, two primary, reliable synthetic strategies can be proposed based on well-established organic chemistry principles: Reductive Amination and Nucleophilic Substitution (N-Alkylation) .
Method 1: Reductive Amination
This is often the preferred method for creating secondary amines from primary amines and aldehydes due to its high efficiency and mild conditions. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine[4].
Causality of Experimental Choices:
-
Reactants: Methyl 2-aminobenzoate provides the primary amine and benzoate core. 4-Pyridinecarboxaldehyde is the carbonyl component that introduces the pyridin-4-ylmethyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as it is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than sodium borohydride and can be used in a one-pot procedure without prior formation of the imine.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine intermediate.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of Methyl 2-aminobenzoate (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add 4-Pyridinecarboxaldehyde (1.05 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.
Method 2: Nucleophilic N-Alkylation
This classical method involves the direct alkylation of the primary amine with an appropriate alkyl halide. While straightforward, this method can sometimes lead to over-alkylation (formation of a tertiary amine) if not carefully controlled[5][6].
Causality of Experimental Choices:
-
Reactants: Methyl 2-aminobenzoate is the nucleophile. 4-(Chloromethyl)pyridine hydrochloride is a stable and commercially available electrophile.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction and to deprotonate the starting amine, increasing its nucleophilicity.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for S_N2 reactions.
Experimental Protocol: N-Alkylation
-
Reaction Setup: Dissolve Methyl 2-aminobenzoate (1.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The structural framework of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a "privileged scaffold" in medicinal chemistry, appearing in various compounds with demonstrated biological activity. Its potential utility spans several therapeutic areas.
Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic ring system linked to an anilino-like moiety. These structures are designed to fit into the ATP-binding pocket of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.
-
Bcr-Abl and Tyrosine Kinase Inhibitors: The core structure is reminiscent of intermediates used in the synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib, which target the Bcr-Abl protein in chronic myeloid leukemia (CML)[7]. The N-aryl aminobenzoate motif is a key pharmacophore in these drugs.
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy[1]. The pyridine and aminobenzoate components can be tailored to achieve potent and selective inhibition of specific CDKs.
Other Potential Therapeutic Areas
-
Anticancer Activity: Beyond kinase inhibition, compounds with similar structures have shown activity against other cancer-related targets. For instance, derivatives have been investigated as inhibitors of Wip1 phosphatase and PARP14[8][9]. A compound containing a pyridin-4-yl-methylene group has also been investigated for its potential in managing KRAS-mutant colorectal cancer[10][11].
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a core component of many antimicrobial and antiviral drugs. The nitro- and amino-pyridine derivatives, in particular, serve as versatile precursors for a wide range of biologically active heterocyclic systems[12][13][14].
Conclusion
While a dedicated CAS number for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is not currently available, its synthesis is readily achievable through standard, reliable organic chemistry protocols such as reductive amination or N-alkylation. Its structure represents a valuable scaffold for medicinal chemistry, offering numerous avenues for modification to develop potent and selective modulators of various biological targets. The insights provided in this guide, from its fundamental properties to its potential as a precursor for kinase inhibitors and other therapeutic agents, should serve as a solid foundation for researchers aiming to explore the chemical and biological space of this promising molecule.
References
-
ChemBK. (2024, April 10). methyl 4-aminobenzoate - Physico-chemical Properties. Available at: [Link]
-
ResearchGate. (2018, May 3). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Available at: [Link]
-
Feng, J. et al. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Qayum, A. et al. (2022). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. PMC. Available at: [Link]
- Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
-
Qayum, A. et al. (2022, April 18). 2-Pyridin-4-yl-methylene-beta-boswellic Acid-A Potential Candidate for Targeting O 6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D-Microsatellite Stable, G12V-Microsatellite Instable Mutant Colon Cancer. PubMed. Available at: [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
- Google Patents. (n.d.). WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
-
MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]
-
PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]
Sources
- 1. WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]
- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Pyridin-4-yl-methylene-beta-boswellic Acid-A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D-Microsatellite Stable, G12V-Microsatellite Instable Mutant Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 13. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]







